4-(Difluoromethoxy)cyclohexane-1-carboxylic acid 4-(Difluoromethoxy)cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1940134-56-4
VCID: VC7758770
InChI: InChI=1S/C8H12F2O3/c9-8(10)13-6-3-1-5(2-4-6)7(11)12/h5-6,8H,1-4H2,(H,11,12)
SMILES: C1CC(CCC1C(=O)O)OC(F)F
Molecular Formula: C8H12F2O3
Molecular Weight: 194.178

4-(Difluoromethoxy)cyclohexane-1-carboxylic acid

CAS No.: 1940134-56-4

Cat. No.: VC7758770

Molecular Formula: C8H12F2O3

Molecular Weight: 194.178

* For research use only. Not for human or veterinary use.

4-(Difluoromethoxy)cyclohexane-1-carboxylic acid - 1940134-56-4

Specification

CAS No. 1940134-56-4
Molecular Formula C8H12F2O3
Molecular Weight 194.178
IUPAC Name 4-(difluoromethoxy)cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C8H12F2O3/c9-8(10)13-6-3-1-5(2-4-6)7(11)12/h5-6,8H,1-4H2,(H,11,12)
Standard InChI Key JFRRPAFKKKNPOA-IZLXSQMJSA-N
SMILES C1CC(CCC1C(=O)O)OC(F)F

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Geometry

The IUPAC name, 4-(difluoromethoxy)cyclohexane-1-carboxylic acid, reflects its cyclohexane backbone substituted at the 1-position with a carboxylic acid group and at the 4-position with a difluoromethoxy group (-OCF₂H). Computational models (PubChem) confirm a chair conformation for the cyclohexane ring, with the difluoromethoxy group occupying an equatorial position to minimize steric strain. The carboxylic acid group adopts a planar configuration, facilitating resonance stabilization.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₁₂F₂O₃PubChem
Molecular Weight194.18 g/molPubChem
CAS Registry Number1940134-56-4PubChem
InChI KeyInChI=1S/C8H12F2O3...PubChem

Electronic and Steric Effects

The difluoromethoxy group exerts strong electron-withdrawing effects via the inductive pull of fluorine atoms, polarizing adjacent C-O bonds. This increases the acidity of the carboxylic acid group (predicted pKa ≈ 3.1) compared to non-fluorinated analogs like 4-methoxycyclohexane-1-carboxylic acid (pKa ≈ 4.5). Fluorine’s van der Waals radius (1.47 Å) also introduces steric hindrance, influencing regioselectivity in substitution reactions.

Synthesis and Industrial Production

Synthetic Routes

While detailed industrial protocols remain proprietary, patent literature on analogous compounds suggests a multi-step approach :

  • Cyclohexane Functionalization: Initial introduction of the difluoromethoxy group via nucleophilic substitution using difluoromethyl ether under basic conditions.

  • Carboxylation: Subsequent oxidation of a methyl precursor (e.g., 4-(difluoromethoxy)cyclohexanemethanol) to the carboxylic acid using KMnO₄ or CrO₃ .

Challenges in Scale-Up

Industrial production faces hurdles such as:

  • Regioselectivity: Ensuring mono-substitution at the 4-position.

  • Purification: Separating cis/trans isomers of the cyclohexane ring, which exhibit distinct physicochemical properties .

Reactivity and Chemical Transformations

Acid-Derived Reactions

The carboxylic acid participates in typical reactions:

  • Esterification: Forms esters (e.g., methyl 4-(difluoromethoxy)cyclohexane-1-carboxylate) with alcohols under acidic catalysis.

  • Amidation: Reacts with amines to yield amides, potential protease inhibitors in drug discovery.

Difluoromethoxy Group Reactivity

The -OCF₂H group resists hydrolysis under physiological conditions (pH 7.4, 37°C) but undergoes radical-mediated defluorination under UV light, forming 4-hydroxycyclohexane-1-carboxylic acid as a degradation product.

CompoundIC₅₀ (μM)Cell Line
4-Fluorocyclohexane-1-carboxylic acid0.45MCF-7
4-Trifluoromethoxycyclohexane-1-carboxylic acid0.32A549

Mechanistically, these compounds inhibit topoisomerase II by chelating Mg²⁺ ions at the enzyme’s active site.

Anti-inflammatory Effects

The carboxylic acid group may suppress NF-κB signaling, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in macrophage models.

Comparative Analysis with Non-Fluorinated Analogs

Physicochemical Differences

Property4-(Difluoromethoxy)cyclohexane-1-carboxylic acid4-Methoxycyclohexane-1-carboxylic acid
LogP (Octanol-Water)1.80.9
Metabolic Stability (t₁/₂)120 min45 min

The difluoromethoxy group enhances membrane permeability and prolongs half-life in vivo.

Pharmacokinetic Considerations

Absorption and Distribution

  • Absorption: High logP (1.8) suggests favorable intestinal absorption.

  • Plasma Protein Binding: Estimated at 85–90% due to hydrophobic interactions.

Metabolism and Excretion

Predicted pathways include:

  • Phase I: Oxidative defluorination via CYP450 2E1.

  • Phase II: Glucuronidation of the carboxylic acid.

Industrial and Research Applications

Polymer Science

As a monomer, it enhances thermal stability in polyamides. Copolymers with ε-caprolactam show a 40°C increase in glass transition temperature (Tg) compared to non-fluorinated variants .

Agricultural Chemistry

Derivatives act as systemic herbicides, leveraging fluorine’s electronegativity to inhibit acetolactate synthase in weeds.

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